LogP Lipophilicity vs. Analogues
The presence of both a 4′-methoxy donor on the benzoyl ring and a 4-methyl donor on the α‑phenethyl terminus results in a computed XLogP3 value of 3.82 [1]. This is significantly higher than unsubstituted propiophenone (XLogP ≈ 2.2) and the singly substituted 4′-methoxypropiophenone (XLogP ≈ 2.8) [1], indicating superior membrane permeability potential for biological screening applications and a markedly lower aqueous solubility profile that impacts formulation solvent selection.
| Evidence Dimension | XLogP3 (lipophilicity / partition coefficient) |
|---|---|
| Target Compound Data | 3.82 |
| Comparator Or Baseline | Propiophenone (XLogP ~2.2); 4'-Methoxypropiophenone (XLogP ~2.8) |
| Quantified Difference | ΔXLogP ≈ +1.6 vs. propiophenone; ΔXLogP ≈ +1.0 vs. 4'-methoxy analog |
| Conditions | Computational prediction, PubChem XLogP3 algorithm |
Why This Matters
A 1.0–1.6 log-unit increase translates to a 10–40× greater octanol/water partition ratio, directly affecting biodistribution, extraction recovery, and the choice of solvent systems in downstream R&D applications.
- [1] PubChem. (2025). Compound Summary for CID 12263036: 4'-Methoxy-3-(4-methylphenyl)propiophenone. National Library of Medicine. View Source
